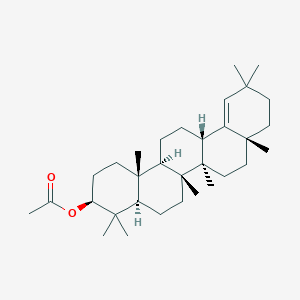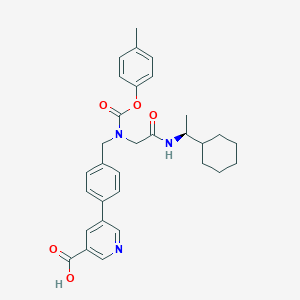
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid
Overview
Description
Tie2 Inhibitor 7 is a compound that targets the Tie2 receptor, a tyrosine kinase receptor involved in angiogenesis and vascular stability. The Tie2 receptor is expressed on endothelial cells and certain macrophages, playing a crucial role in tumor progression and metastasis . Inhibiting this receptor can disrupt angiogenesis and tumor growth, making Tie2 Inhibitor 7 a promising candidate for cancer therapy .
Mechanism of Action
- Tie2 activation leads to downstream signaling that promotes vascular stability, reduces vascular permeability, and decreases inflammation .
- Additionally, Tie2 Inhibitor 7 may have other mechanisms of action, such as suppressing VEGF (vascular endothelial growth factor) signaling .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Tie2 Inhibitor 7 plays a pivotal role in biochemical reactions by interacting with the Tie2 receptor. The Tie2 receptor is a receptor tyrosine kinase expressed on endothelial cells and certain macrophages. Tie2 Inhibitor 7 binds to the Tie2 receptor, inhibiting its activation and subsequent downstream signaling pathways. This inhibition affects various biomolecules, including angiopoietins (Ang1 and Ang2), which are ligands for the Tie2 receptor. By blocking the interaction between Tie2 and its ligands, Tie2 Inhibitor 7 disrupts the angiopoietin-Tie2 signaling pathway, leading to reduced angiogenesis and vascular permeability .
Cellular Effects
Tie2 Inhibitor 7 exerts significant effects on various cell types and cellular processes. In endothelial cells, the inhibition of Tie2 by Tie2 Inhibitor 7 leads to decreased cell survival, proliferation, and migration. This compound also affects macrophages, particularly Tie2-expressing macrophages, by reducing their recruitment and function in the tumor microenvironment . Additionally, Tie2 Inhibitor 7 influences cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and angiogenesis . The inhibition of Tie2 signaling by Tie2 Inhibitor 7 also impacts gene expression, leading to changes in the expression of genes involved in vascular stability and inflammation .
Molecular Mechanism
The molecular mechanism of action of Tie2 Inhibitor 7 involves its binding to the Tie2 receptor, preventing its activation by angiopoietins. This inhibition blocks the phosphorylation of Tie2 and subsequent activation of downstream signaling pathways, including the PI3K/Akt pathway . By inhibiting Tie2 activation, Tie2 Inhibitor 7 reduces the stabilization and survival of endothelial cells, leading to decreased angiogenesis and vascular permeability . Additionally, Tie2 Inhibitor 7 affects the interaction between Tie2 and other proteins, such as vascular endothelial-protein tyrosine phosphatase (VE-PTP), further modulating Tie2 signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tie2 Inhibitor 7 have been observed to change over time. The stability and degradation of Tie2 Inhibitor 7 can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Tie2 Inhibitor 7 leads to sustained inhibition of Tie2 signaling, resulting in long-term reductions in angiogenesis and vascular permeability . The stability of Tie2 Inhibitor 7 in different experimental conditions can vary, affecting its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of Tie2 Inhibitor 7 vary with different dosages in animal models. At lower doses, Tie2 Inhibitor 7 effectively inhibits Tie2 signaling, leading to reduced angiogenesis and tumor growth . At higher doses, Tie2 Inhibitor 7 may exhibit toxic or adverse effects, including off-target interactions and potential toxicity to normal tissues . The dosage-dependent effects of Tie2 Inhibitor 7 highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Tie2 Inhibitor 7 is involved in various metabolic pathways, including those mediated by the Tie2 receptor. The inhibition of Tie2 signaling by Tie2 Inhibitor 7 affects metabolic flux and metabolite levels in endothelial cells and other cell types . Additionally, Tie2 Inhibitor 7 interacts with enzymes and cofactors involved in the metabolism of angiopoietins and other signaling molecules, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of Tie2 Inhibitor 7 within cells and tissues are crucial for its efficacy. Tie2 Inhibitor 7 is transported across cell membranes and distributed within various cellular compartments, including the cytoplasm and nucleus . The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Tie2 Inhibitor 7 within tissues can also influence its therapeutic effects, with higher accumulation in target tissues leading to enhanced efficacy .
Subcellular Localization
The subcellular localization of Tie2 Inhibitor 7 plays a significant role in its activity and function. Tie2 Inhibitor 7 is localized to specific cellular compartments, including the plasma membrane and intracellular organelles . The targeting signals and post-translational modifications of Tie2 Inhibitor 7 direct it to these compartments, where it interacts with the Tie2 receptor and other biomolecules . The subcellular localization of Tie2 Inhibitor 7 can influence its binding interactions, enzyme inhibition, and overall efficacy in inhibiting Tie2 signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tie2 Inhibitor 7 typically involves the construction of a pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce various substituents. The synthetic route may include steps such as:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of substituents such as phenyl groups through reactions like Suzuki coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of Tie2 Inhibitor 7 would involve scaling up the synthetic route while ensuring consistency and purity. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tie2 Inhibitor 7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds under conditions such as heating or using a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tie2 Inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Tie2 signaling pathway and its role in angiogenesis.
Biology: Investigated for its effects on endothelial cells and macrophages, providing insights into vascular biology.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumor angiogenesis and metastasis.
Industry: Potential applications in the development of anti-angiogenic drugs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Rebastinib: Another Tie2 inhibitor with similar anti-angiogenic properties.
Faricimab: A bispecific antibody that targets both vascular endothelial growth factor and angiopoietin-2.
Razuprotafib: A small molecule inhibitor that enhances Tie2 activity by inhibiting vascular endothelial-protein tyrosine phosphatase
Uniqueness
Tie2 Inhibitor 7 is unique in its specific targeting of the Tie2 receptor, offering a distinct mechanism of action compared to other angiogenesis inhibitors. Its ability to disrupt multiple pathways involved in tumor progression makes it a valuable candidate for cancer therapy .
Properties
IUPAC Name |
5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHDFOFSMBLLDX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


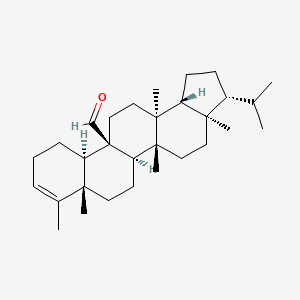
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
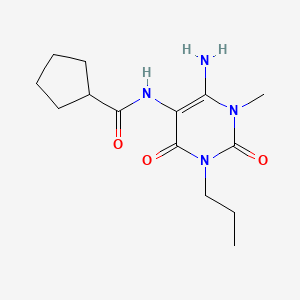
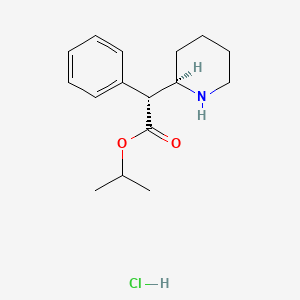
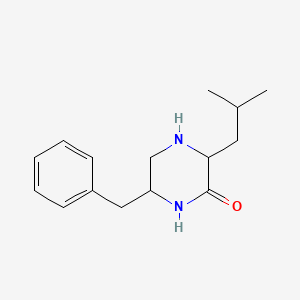
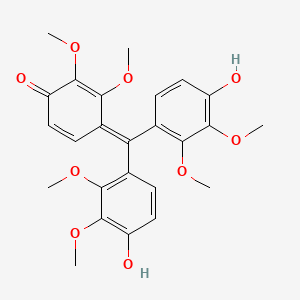
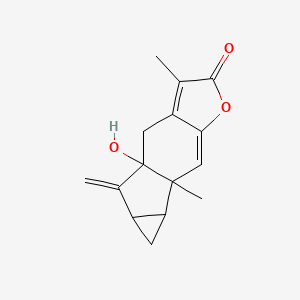
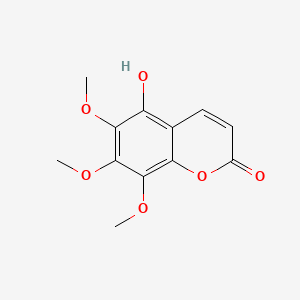
![2-Thiabicyclo[2.2.1]hept-5-ene-3-carboxaldehyde, exo- (9CI)](/img/new.no-structure.jpg)
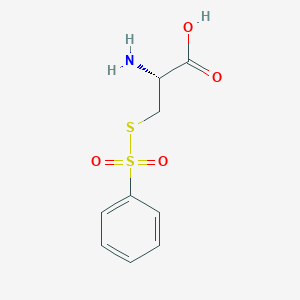
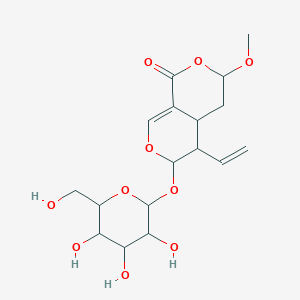
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)
